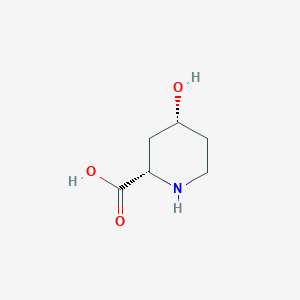

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction and Cyclization

A foundational method for synthesizing piperidine derivatives involves Grignard reactions followed by cyclization. The patent CN101712645B outlines a route starting with diethyl oxalate and 1-bromo-3-substituted propylene. The Grignard reagent generated from 1-bromo-propylene reacts with diethyl oxalate to form a ketone intermediate, which undergoes cyanide addition to yield 2-carbonyl-4-substituted-5-cyanovaleric acid ethyl ester. Cyclization of this intermediate under hydrogenation conditions (e.g., Raney nickel) produces the piperidine ring. For the 4-hydroxy variant, substituting the propylene derivative with a hydroxyl-containing precursor could introduce the hydroxyl group at the 4-position. However, this requires careful protection-deprotection steps to prevent undesired side reactions.

Proline-Derived Cyclization

Research on proline analogs provides insights into piperidine synthesis. For example, (2S,4R)-4-hydroxyproline derivatives are synthesized via Mitsunobu reactions or mesylation to activate the 4-hydroxyl group. Adapting this to piperidine systems, di-tert-butyl dicarbonate (Boc) protection of the amine, followed by hydroxyl activation and ring expansion, could yield the target compound. This approach benefits from established proline chemistry but requires modifications to accommodate the six-membered piperidine ring’s conformational flexibility.

Protective Group Strategies

Fmoc Protection for Nitrogen

The Fmoc (fluorenylmethyloxycarbonyl) group is widely used to protect the piperidine nitrogen during synthesis. VulcanChem’s protocol involves reacting 4-hydroxypiperidine-2-carboxylic acid with Fmoc-Cl (chloroformate) in the presence of a base like triethylamine. This step ensures regioselectivity and prevents unwanted nucleophilic attacks during subsequent reactions. Deprotection under basic conditions (e.g., piperidine) regenerates the free amine, crucial for further functionalization.

Benzyl Ester Protection

The patent CN101712645B employs benzyl ester protection for the carboxylic acid group. Trans-4-substituted-2-piperidinecarboxylic acid ethyl ester is treated with benzyl chloroformate to form N-benzyloxycarbonyl (Cbz) derivatives. Hydrogenolysis using palladium on carbon removes the Cbz group, yielding the free amine. This method’s advantage lies in its compatibility with hydrogenation conditions, though it requires careful handling of palladium catalysts.

Resolution Techniques for Enantiomeric Control

Diastereomeric Salt Formation

Chiral resolution using L-tartaric acid is a cornerstone for obtaining the (2S,4R) configuration. In CN101712645B, trans-4-methyl-piperidine-2-carboxylic acid ethyl ester is dissolved in ethanol and treated with L-tartaric acid to form diastereomeric salts. Cooling induces crystallization of the (2R,4R)-enantiomer salt, which is then basified to isolate the free acid. While this method achieves high enantiomeric excess (∼90%), it suffers from moderate yields (∼45%) due to solubility challenges.

Chromatographic Resolution

Industrial-scale synthesis often employs chiral stationary phase chromatography to separate enantiomers. VulcanChem’s protocol highlights the use of preparative HPLC with cellulose-based columns, achieving >99% enantiomeric purity. Though cost-prohibitive for small-scale labs, this method is indispensable for pharmaceutical applications requiring stringent quality control.

Industrial-Scale Optimizations

Continuous Flow Reactors

Modern synthetic platforms utilize continuous flow reactors to enhance reaction efficiency and safety. For instance, the cyclization step in CN101712645B benefits from flow conditions, reducing reaction times from hours to minutes. This technology also minimizes byproduct formation, improving overall yield (∼90% for cyclization).

Green Chemistry Adaptations

Recent efforts focus on replacing toxic solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Additionally, catalytic hydrogenation using recyclable palladium catalysts aligns with sustainable practices, reducing heavy metal waste.

Comparative Analysis of Synthetic Routes

Emerging Methodologies

Enzymatic Resolution

Preliminary studies explore lipase-catalyzed kinetic resolution for piperidine derivatives. Enzymes like Candida antarctica lipase B (CAL-B) show promise in discriminating between enantiomers, though applications to (2S,4R)-4-hydroxypiperidine-2-carboxylic acid remain experimental.

Photocatalytic C–H Activation

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group :

The compound is widely used in solid-phase peptide synthesis (SPPS) as a protective group. It allows for the selective modification of amino acids without affecting other functional groups. This capability is crucial for synthesizing complex peptides and proteins.

| Application | Description |

|---|---|

| SPPS | Enables selective modification of amino acids. |

| Stability Enhancement | Improves the stability and solubility of synthesized peptides. |

Drug Development

Pharmaceutical Applications :

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid serves as a key intermediate in developing various pharmaceutical compounds, particularly peptide-based drugs targeting specific biological pathways. Its derivatives have been investigated for their potential as inhibitors of the PD-L1 protein, which plays a critical role in immune checkpoint regulation.

Case Study: PD-L1 Inhibition

Recent studies have demonstrated that modifications to this compound can enhance its binding affinity to PD-L1, making it a candidate for cancer immunotherapy.

| Compound | Binding Affinity (nM) | Activity |

|---|---|---|

| (2S,4R)-Fmoc derivative | 27 | Moderate inhibitor |

| BMS1166 | 8 | Strong inhibitor |

These findings suggest that derivatives of this compound can disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation and potentially improving anti-tumor responses .

Bioconjugation

Enhancing Efficacy in Therapeutics :

The compound is utilized to attach biomolecules such as antibodies or enzymes to therapeutic agents. This bioconjugation enhances the efficacy and targeting capabilities of treatments, particularly in oncology and targeted therapy applications.

Neuroscience Research

Exploration of Neurotransmitter Systems :

Derivatives of this compound are being explored for their potential applications in studying neurotransmitter systems. This research provides insights into neurological disorders and could lead to the development of new therapeutic strategies.

Material Science

Development of Novel Materials :

The compound's unique properties are being investigated for creating novel materials with specific characteristics such as improved biocompatibility and mechanical strength. These materials could have applications in medical devices and other industrial uses.

Cosmetic Applications

Skincare Formulations :

Research is ongoing into the use of this compound derivatives in skincare formulations due to their moisturizing and protective benefits attributed to their hydroxyl groups .

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2R,4S)-4-Hydroxypiperidine-2-Carboxylic Acid

The (2R,4S) stereoisomer (CAS: 175671-49-5) shares the same molecular formula (C₆H₁₁NO₃, MW: 145.16) but differs in spatial arrangement. Key distinctions include:

The (2R,4S) isomer is often employed in solid-phase peptide synthesis due to its compatibility with Fmoc chemistry, whereas the (2S,4R) isomer is preferred in Boc-based strategies .

Piperidine vs. Pyrrolidine Derivatives

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid (DMDP analog) exemplifies a pyrrolidine-based analog. Key differences include:

The smaller pyrrolidine ring in DMDP analogs enhances rigidity, favoring interactions with carbohydrate-processing enzymes, while piperidine derivatives exhibit greater conformational flexibility .

Protecting Group Variations

The Boc group improves solubility and stability under acidic conditions, whereas the Fmoc group allows for mild base deprotection, making it suitable for automated peptide synthesis .

Functional Group Modifications

Derivatives like (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9) highlight the impact of substituents:

| Derivative | Key Feature | Effect |

|---|---|---|

| Fluorobenzenesulfonyl | Electron-withdrawing group | Enhances metabolic stability |

| Hydroxyl Group | Hydrogen bonding | Influences target selectivity |

Bioactivity Correlations

Studies show that structural analogs with similar bioactivity profiles often share overlapping protein targets. For instance, both (2S,4R)-4-hydroxypiperidine-2-carboxylic acid and its pyrrolidine analogs inhibit enzymes involved in neurotransmitter modulation, albeit through distinct binding modes . Hierarchical clustering of bioactivity data further supports that minor stereochemical differences can significantly alter pharmacological outcomes .

Biological Activity

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, a chiral amino acid derivative, has garnered attention in organic chemistry and pharmaceutical research due to its unique stereochemistry and biological properties. This compound, characterized by its hydroxyl and carboxylic acid functional groups, plays a significant role in various biological activities, including enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.

The synthesis of this compound typically involves asymmetric synthesis or resolution of racemic mixtures. Common methods include:

- Catalytic Hydrogenation : Involves the hydrogenation of 4-hydroxy-2-piperidone followed by resolution using chiral acids or bases.

- Biocatalytic Processes : Utilizes enzymes such as lipases or esterases for high efficiency and selectivity in producing the compound from racemic mixtures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This interaction is influenced by the compound's stereochemistry, which enhances its binding affinity .

- Protein-Ligand Interactions : It is utilized in studies exploring the mechanisms of enzyme action and interactions between proteins and ligands, which are crucial for understanding various biochemical pathways .

Antiviral and Anticancer Properties

Research indicates that this compound serves as a precursor for synthesizing various pharmaceuticals with antiviral and anticancer properties. Its derivatives have shown promising results in inhibiting cancer cell proliferation and modulating immune responses:

- Inhibitory Activity : Compounds derived from this compound have been tested for their ability to disrupt the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. For instance, certain derivatives demonstrated low nanomolar inhibitory activities against this complex .

Case Studies

- PD-L1 Binding Studies : In vitro assays revealed that derivatives of this compound effectively bind to PD-L1 in human cancer cell lines. The binding affinities ranged from 8 nM to 27 nM, indicating significant potential for therapeutic applications in cancer treatment .

- Antibacterial Activity : Some studies have explored the antibacterial properties of related compounds against pathogens like Staphylococcus aureus and Escherichia coli. These investigations suggest that certain derivatives exhibit comparable or enhanced activity relative to conventional antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Binding Affinity (nM) | Biological Activity |

|---|---|---|

| This compound | 8 - 27 | PD-L1 inhibitor |

| (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | Not specified | Potentially similar |

| (2S,4R)-4-Fluoroproline | Not specified | Various biological activities |

This table highlights the comparative binding affinities and biological activities of related compounds, emphasizing the unique properties of this compound.

Q & A

Basic: What are the standard laboratory synthesis protocols for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via acid hydrolysis of protected precursors. For example, refluxing a Boc-protected intermediate (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) in 2N HCl for 21 hours yields the hydrochloride salt . Key steps include:

- Reaction Optimization : Prolonged reflux (≥20 hours) ensures complete deprotection.

- Purification : Washing with diethyl ether (Et₂O) removes hydrophobic byproducts, yielding a white solid with quantitative recovery .

- Purity Validation : HPLC (≥97% purity) and spectroscopic data (NMR, IR) confirm enantiomeric integrity .

Basic: Which analytical techniques are critical for confirming stereochemistry and structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., C4 non-planar conformation) and hydrogen-bonding networks (5 H-bonds per molecule) .

- Polarimetry : Specific optical rotation ([α]D²⁵ +14.7 in H₂O) validates chirality .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes diastereomers; coupling constants (e.g., J₄,5) confirm axial/equatorial substituents .

- HPLC with Chiral Columns : Ensures enantiomeric purity (e.g., C18 columns, acidic mobile phases) .

Advanced: How does the hydrogen-bonding network influence crystallographic packing?

Methodological Answer:

The compound forms an extensive 3D hydrogen-bonding lattice, critical for stabilizing its "envelope" conformation (C4 deviation from planarity). Each molecule acts as both donor (O–H, N–H) and acceptor (carboxylic acid O, hydroxyl O), creating chains along crystallographic axes .

- Experimental Design : Single-crystal X-ray diffraction (Cu-Kα radiation) at 100K resolves bond lengths (C–O: 1.32–1.43 Å) and angles.

- Data Interpretation : Software like SHELXL refines H-bond parameters (d···A distances: 2.6–3.1 Å; angles: 150–170°) .

Advanced: What methodological approaches are used to study its enzyme inhibitory activity?

Methodological Answer:

As a structural analog of pipecolic acid (e.g., BR13), the compound inhibits glycosidases and disaccharidases. Key methodologies include:

- Kinetic Assays : Measure IC₅₀ via spectrophotometric monitoring of substrate cleavage (e.g., p-nitrophenyl glycosides) .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to assess binding affinity (Kd) to α-glucosidase .

- Structural Analog Synthesis : Compare activity with bulgecinine (a deoxy analog) to identify critical functional groups (e.g., hydroxyl at C4) .

Basic: What are the challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Intermediates : Use enantiopure starting materials (e.g., D-glucuronolactone) to avoid racemization .

- Protection/Deprotection : Boc groups prevent unwanted side reactions during acidic hydrolysis .

- Chromatographic Resolution : Chiral stationary phases (e.g., amylose-based) separate diastereomers post-synthesis .

Advanced: How can computational modeling predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to glycosidase active sites (e.g., PDB: 1XSI) using AutoDock Vina. Focus on H-bond interactions with catalytic residues (e.g., Asp214 in α-glucosidase) .

- MD Simulations : Analyze stability of inhibitor-enzyme complexes (GROMACS, AMBER) over 100-ns trajectories to assess binding free energy (MM-PBSA) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate inhibitory activity using both fluorogenic (e.g., 4-MU-glycosides) and colorimetric substrates .

- Structural Validation : Confirm compound identity via X-ray/NMR before bioassays to rule out batch variability .

- Control Experiments : Test against structurally related analogs (e.g., 7a-epialexaflorine) to isolate structure-activity relationships .

Basic: What safety protocols are essential for laboratory handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.